

Spectroscopic Profile of 4-(2-Methoxyphenoxy)butan-1-amine: A Technical Guide

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Compound of Interest

Compound Name: 4-(2-Methoxyphenoxy)butan-1-amine

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic data for the compound **4-(2-Methoxyphenoxy)butan-1-amine** (CAS No. 3245-89-4). Due to the limited availability of experimentally derived spectra in public databases, this document focuses on predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The information herein is intended to serve as a valuable reference for researchers involved in the synthesis, characterization, and application of this and structurally related molecules. Standard experimental protocols for acquiring such data are also detailed.

Introduction

4-(2-Methoxyphenoxy)butan-1-amine is a chemical compound with potential applications in pharmaceutical research and development. Its structure, featuring a primary amine, an ether linkage, and a substituted aromatic ring, suggests a range of chemical properties and potential biological activities. Accurate spectroscopic data is crucial for the unambiguous identification and characterization of this molecule. This guide aims to fill the current gap in available experimental data by providing reliable predicted spectroscopic information.

Predicted Spectroscopic Data

The following sections present the predicted ^1H NMR, ^{13}C NMR, IR, and MS data for **4-(2-Methoxyphenoxy)butan-1-amine**. These predictions are based on established spectroscopic principles and computational models.

Predicted Nuclear Magnetic Resonance (NMR) Data

The predicted ^1H and ^{13}C NMR data were generated using computational algorithms that analyze the molecule's structure to estimate chemical shifts and coupling patterns.

Table 1: Predicted ^1H NMR Data for **4-(2-Methoxyphenoxy)butan-1-amine**

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~6.95	m	2H	Ar-H
~6.88	m	2H	Ar-H
~4.05	t	2H	O-CH ₂
~3.85	s	3H	O-CH ₃
~2.75	t	2H	N-CH ₂
~1.85	p	2H	O-CH ₂ -CH ₂
~1.65	p	2H	N-CH ₂ -CH ₂
(variable)	br s	2H	NH ₂

Note: The chemical shift of the amine protons (NH₂) is highly dependent on solvent and concentration and may exchange with D₂O.

Table 2: Predicted ^{13}C NMR Data for **4-(2-Methoxyphenoxy)butan-1-amine**

Chemical Shift (ppm)	Assignment
~150.0	C-O (Aromatic)
~148.5	C-OCH ₃ (Aromatic)
~121.5	Ar-CH
~120.5	Ar-CH
~114.0	Ar-CH
~112.0	Ar-CH
~68.0	O-CH ₂
~56.0	O-CH ₃
~41.5	N-CH ₂
~31.0	N-CH ₂ -CH ₂
~27.0	O-CH ₂ -CH ₂

Predicted Infrared (IR) Spectroscopy Data

The predicted IR spectrum is based on the characteristic absorption frequencies of the functional groups present in the molecule.

Table 3: Predicted IR Absorption Frequencies for **4-(2-Methoxyphenoxy)butan-1-amine**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400-3250	Medium, Broad	N-H stretch (primary amine, two bands)
3100-3000	Medium	Aromatic C-H stretch
2960-2850	Medium to Strong	Aliphatic C-H stretch
1620-1580	Medium	N-H bend (scissoring)
1600, 1500	Medium to Strong	Aromatic C=C stretch
1250-1200	Strong	Aryl-O stretch (asymmetric)
1120-1020	Strong	C-N stretch and Alkyl-O stretch (symmetric)
850-750	Strong	Aromatic C-H out-of-plane bend

Predicted Mass Spectrometry (MS) Data

The predicted mass spectrum is based on the molecular weight of the compound and common fragmentation patterns for amines and ethers.

Table 4: Predicted Mass Spectrum Fragments for **4-(2-Methoxyphenoxy)butan-1-amine**

m/z	Interpretation
195	Molecular ion [M] ⁺
178	[M - NH ₃] ⁺
123	[M - C ₄ H ₁₀ N] ⁺ (loss of the butylamine side chain)
108	[C ₇ H ₈ O] ⁺ (guaiacol fragment)
77	[C ₆ H ₅] ⁺ (phenyl fragment)
30	[CH ₂ NH ₂] ⁺ (base peak from α-cleavage)

Experimental Protocols

The following are standard protocols for obtaining the spectroscopic data discussed above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of **4-(2-Methoxyphenoxy)butan-1-amine** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in an NMR tube. Add a small amount of a reference standard (e.g., tetramethylsilane, TMS) if not already present in the solvent.
- **Instrumentation:** Utilize a high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz).
- **¹H NMR Acquisition:** Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
- **¹³C NMR Acquisition:** Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is necessary. A larger number of scans and a longer relaxation delay may be required due to the lower natural abundance and longer relaxation times of ¹³C.
- **Data Processing:** Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the chemical shifts to the internal standard.

Infrared (IR) Spectroscopy

- **Sample Preparation:**
 - **Neat Liquid:** Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
 - **KBr Pellet (for solids):** Mix a small amount of the sample with dry KBr powder and press it into a thin, transparent pellet.
 - **Solution:** Dissolve the sample in a suitable solvent (e.g., CCl₄, CHCl₃) that has minimal IR absorption in the regions of interest.

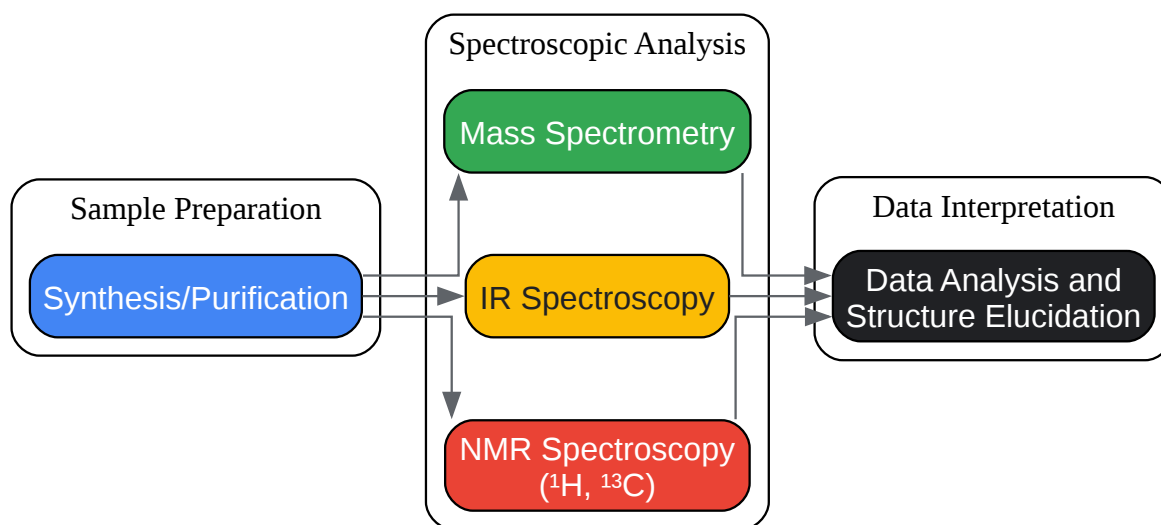
- **Instrumentation:** Use a Fourier Transform Infrared (FTIR) spectrometer.
- **Data Acquisition:** Record the spectrum, typically in the range of 4000 to 400 cm^{-1} . A background spectrum of the empty sample holder or the pure solvent should be recorded and subtracted from the sample spectrum.
- **Data Analysis:** Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS)

- **Sample Introduction:** Introduce a small amount of the sample into the mass spectrometer. Common methods include:
 - **Direct Infusion:** The sample is dissolved in a suitable solvent and infused directly into the ion source.
 - **Gas Chromatography-Mass Spectrometry (GC-MS):** The sample is first separated by gas chromatography, and the eluting components are introduced into the mass spectrometer.
 - **Liquid Chromatography-Mass Spectrometry (LC-MS):** The sample is separated by liquid chromatography before entering the mass spectrometer.
- **Ionization:** Ionize the sample using an appropriate technique. Electron Ionization (EI) is common for volatile compounds and often provides detailed fragmentation patterns. Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are suitable for less volatile or thermally labile compounds.
- **Mass Analysis:** Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).
- **Detection and Data Analysis:** Detect the ions and generate a mass spectrum. Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **4-(2-Methoxyphenoxy)butan-1-amine**.



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Caption: General workflow for spectroscopic analysis.

Conclusion

This technical guide provides a detailed predicted spectroscopic profile of **4-(2-Methoxyphenoxy)butan-1-amine**, a compound of interest in medicinal chemistry. The tabulated NMR, IR, and MS data, although predictive, offer a solid foundation for the identification and characterization of this molecule. The included experimental protocols provide a standardized approach for researchers to obtain empirical data, which can then be used to validate and refine the predictions presented here. This document serves as a valuable resource for scientists and professionals in the field of drug development and chemical research.

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